4-Hydroxy-2'-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4'-sulfobiphenyl-3-carboxylic acid
Overview
Description
4-Hydroxy-2’-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4’-sulfobiphenyl-3-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structural features, which include a biphenyl core substituted with hydroxy, sulfonyl, and carboxylic acid groups, as well as a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2’-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4’-sulfobiphenyl-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the sulfonyl and carboxylic acid groups. The pyrazole ring is then synthesized and attached to the biphenyl core through a sulfonyl linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2’-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4’-sulfobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.
Scientific Research Applications
4-Hydroxy-2’-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4’-sulfobiphenyl-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4’-sulfobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonyl group may interact with active sites of enzymes, inhibiting their function, while the carboxylic acid group may facilitate binding to receptor proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2’-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4’-sulfobiphenyl-3-carboxylic acid
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
- Eltrombopag olamine
Uniqueness
4-Hydroxy-2’-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4’-sulfobiphenyl-3-carboxylic acid is unique due to its combination of functional groups and structural features. The presence of both sulfonyl and carboxylic acid groups, along with the pyrazole ring, provides a distinct chemical reactivity profile and potential for diverse applications.
Properties
IUPAC Name |
2-hydroxy-5-[2-[(3-methyl-5-oxo-4H-pyrazol-1-yl)sulfonyl]-4-sulfophenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O9S2/c1-9-6-16(21)19(18-9)29(24,25)15-8-11(30(26,27)28)3-4-12(15)10-2-5-14(20)13(7-10)17(22)23/h2-5,7-8,20H,6H2,1H3,(H,22,23)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGXOSTXIJVEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)O)C3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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